molecular formula C13H25NO2 B13646443 Cyclopentyl (S)-3-(aminomethyl)-5-methylhexanoate

Cyclopentyl (S)-3-(aminomethyl)-5-methylhexanoate

Cat. No.: B13646443
M. Wt: 227.34 g/mol
InChI Key: KYJLVEAIIWLWII-NSHDSACASA-N
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Description

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound with a unique structure that combines a cyclopentyl ring with an aminomethyl group and a methylhexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the following steps:

Industrial Production Methods

Industrial production of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopentyl ring provides hydrophobic interactions that stabilize the compound within the target site . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl group allows for versatile chemical modifications, while the cyclopentyl ring and methylhexanoate chain provide structural stability and hydrophobic interactions that are beneficial in various applications.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C13H25NO2/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12/h10-12H,3-9,14H2,1-2H3/t11-/m0/s1

InChI Key

KYJLVEAIIWLWII-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC1CCCC1)CN

Canonical SMILES

CC(C)CC(CC(=O)OC1CCCC1)CN

Origin of Product

United States

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